Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Vue d'ensemble

Description

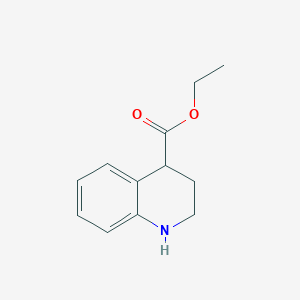

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Knoevenagel Condensation: Ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.

Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.

Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Various tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Biological Activities

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) observed suggest potential as alternative therapeutic agents against resistant bacterial strains .

- Anticancer Potential : Studies have shown that tetrahydroquinoline derivatives can inhibit specific enzymes involved in cancer progression. In vitro assays demonstrated that these compounds effectively reduce the proliferation of cancer cell lines without significant cytotoxic effects on normal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics. This highlights their potential as alternative treatments in infectious diseases.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was found to selectively inhibit cancer cell proliferation at non-toxic concentrations. Molecular docking studies suggested strong binding affinities to targets involved in cancer pathways, indicating a promising therapeutic window for development.

Mécanisme D'action

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of tetrahydroquinoline have been shown to inhibit the formation of CDK5/p25 complexes, which are involved in neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds such as:

Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: This compound has a similar structure but differs in the position of the nitrogen atom within the bicyclic system.

1,2,3,4-Tetrahydroisoquinoline: This compound is a secondary amine with notable biological activity and is widely studied for its medicinal properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ester functional group, which can be further modified to enhance its biological activity or chemical reactivity.

Activité Biologique

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (Et-THQ-4-COOEt) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline ring system with an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 205.25 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it a valuable candidate for drug development.

Biological Activities

Research indicates that Et-THQ-4-COOEt exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess significant antibacterial properties. For instance, derivatives similar to Et-THQ-4-COOEt have demonstrated effectiveness against various bacterial strains, including Streptococcus pneumoniae and Mycobacterium tuberculosis .

- Anticancer Potential : Et-THQ-4-COOEt and its analogs have been evaluated for their cytotoxic effects on human cancer cell lines. Research has identified potent inhibitors of NF-κB transcriptional activity among tetrahydroquinoline derivatives, which are crucial in cancer progression . In vitro studies reported that certain derivatives exhibited IC50 values as low as 0.70 μM against various cancer cell lines .

- Anti-inflammatory Effects : Tetrahydroquinolines have been noted for their anti-inflammatory properties. They act by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .

Synthesis Methods

The synthesis of Et-THQ-4-COOEt typically involves several approaches:

- Condensation Reactions : Ethyl acetoacetate is commonly reacted with an appropriate amine or carbonyl compound under acidic or basic conditions to form the tetrahydroquinoline scaffold.

- Tandem Reactions : Cascade reactions have been employed to create highly substituted tetrahydroquinolines efficiently. These reactions often involve multiple steps in one pot, enhancing yield and reducing time .

- Chiral Synthesis : Enantioselective synthesis methods have also been developed to produce chiral variants of tetrahydroquinolines, which may exhibit enhanced biological activity compared to their racemic counterparts .

Case Studies

Several case studies provide insights into the biological activity of Et-THQ-4-COOEt:

- Antibacterial Study : A study evaluated the antibacterial efficacy of various tetrahydroquinoline derivatives against Streptococcus pneumoniae. The results indicated that certain compounds exhibited higher activity than standard antibiotics, suggesting potential for new therapeutic agents .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that specific derivatives of Et-THQ showed significant cytotoxicity. For example, one derivative was found to be 53 times more potent than a reference compound in inhibiting NF-κB activity .

- Anti-inflammatory Research : A recent investigation highlighted the anti-inflammatory effects of tetrahydroquinoline derivatives in animal models of chronic inflammation. These compounds significantly reduced markers of inflammation compared to controls .

Summary

This compound is a promising compound with diverse biological activities ranging from antimicrobial to anticancer effects. Its unique chemical structure allows for various synthetic modifications that enhance its therapeutic potential. Ongoing research continues to explore its mechanisms of action and efficacy across different biological systems.

Propriétés

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGAOSLPHJFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497242 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24562-76-3 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.